molecular formula C7H8ClIN2 B15334310 2-Iodobenzimidamide Hydrochloride

2-Iodobenzimidamide Hydrochloride

Katalognummer: B15334310
Molekulargewicht: 282.51 g/mol
InChI-Schlüssel: ORKLYOXFPWTZAZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Iodobenzimidamide Hydrochloride is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are heterocyclic compounds containing nitrogen atoms, which are known for their wide range of applications in various fields such as pharmaceuticals, agrochemicals, and materials science . The presence of an iodine atom in the structure of this compound enhances its reactivity and potential for various chemical transformations.

Vorbereitungsmethoden

The synthesis of 2-Iodobenzimidamide Hydrochloride typically involves the iodination of benzimidamide. One common method includes the reaction of benzimidamide with iodine and a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane at room temperature or slightly elevated temperatures .

Industrial production methods may involve more scalable approaches, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .

Analyse Chemischer Reaktionen

2-Iodobenzimidamide Hydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and thiourea.

    Oxidation Reactions: The compound can be oxidized to form corresponding benzimidazole derivatives. Oxidizing agents such as hydrogen peroxide or potassium permanganate are typically used.

    Reduction Reactions: Reduction of this compound can lead to the formation of benzimidazole or other reduced derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield 2-azidobenzimidamide, while oxidation with hydrogen peroxide can produce 2-iodobenzimidazole .

Wissenschaftliche Forschungsanwendungen

2-Iodobenzimidamide Hydrochloride has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Iodobenzimidamide Hydrochloride involves its interaction with molecular targets and pathways within biological systems. The iodine atom in the compound can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity. This can lead to the modulation of various biological pathways, including those involved in cell growth and proliferation .

Vergleich Mit ähnlichen Verbindungen

2-Iodobenzimidamide Hydrochloride can be compared with other imidazole derivatives, such as:

    2-Chlorobenzimidamide Hydrochloride: Similar in structure but with a chlorine atom instead of iodine

    2-Bromobenzimidamide Hydrochloride: Contains a bromine atom, offering different chemical properties and reactivity compared to the iodine derivative.

    Benzimidazole: The parent compound without any halogen substitution.

The uniqueness of this compound lies in its iodine atom, which provides distinct reactivity and potential for various chemical transformations, making it a valuable compound in both research and industrial applications .

Eigenschaften

Molekularformel

C7H8ClIN2

Molekulargewicht

282.51 g/mol

IUPAC-Name

2-iodobenzenecarboximidamide;hydrochloride

InChI

InChI=1S/C7H7IN2.ClH/c8-6-4-2-1-3-5(6)7(9)10;/h1-4H,(H3,9,10);1H

InChI-Schlüssel

ORKLYOXFPWTZAZ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)C(=N)N)I.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.